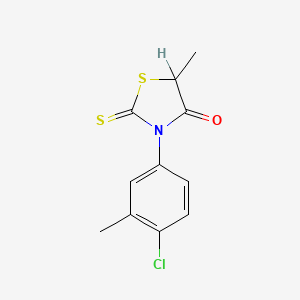
3-(4-Chloro-m-tolyl)-5-methylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-m-tolyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-m-tolyl)-5-methylrhodanine typically involves the reaction of 4-chloro-m-tolyl isothiocyanate with 2-methyl-2-thiazoline-4-one. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-m-tolyl)-5-methylrhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chloro-m-tolyl)-5-methylrhodanine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-m-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-m-tolyl benzoate
- 4-Chloro-3,5-dimethylphenyl N-(m-tolyl)carbamate
- 2-(3-Chloro-phenoxy)-N-m-tolyl-acetamide
Uniqueness
3-(4-Chloro-m-tolyl)-5-methylrhodanine is unique due to its specific substitution pattern on the rhodanine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a 4-chloro-m-tolyl group and a 5-methyl substitution sets it apart from other rhodanine derivatives, potentially leading to unique applications in various fields.
Propriétés
Numéro CAS |
23517-60-4 |
|---|---|
Formule moléculaire |
C11H10ClNOS2 |
Poids moléculaire |
271.8 g/mol |
Nom IUPAC |
3-(4-chloro-3-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3 |
Clé InChI |
SAVQHBALQGLAPW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



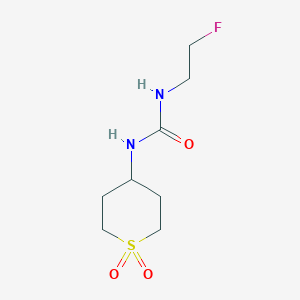
![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)

![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)
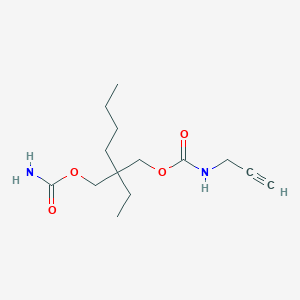

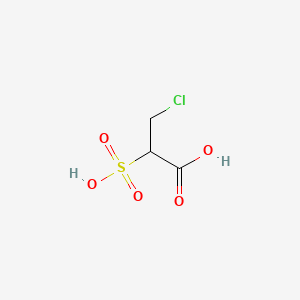
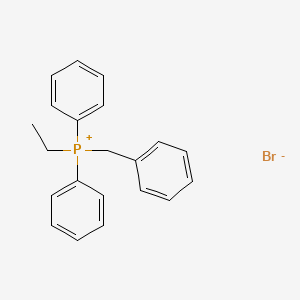
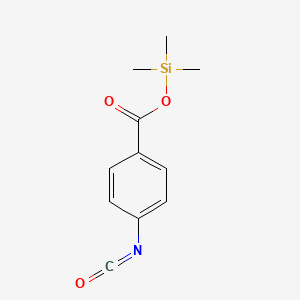



![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
